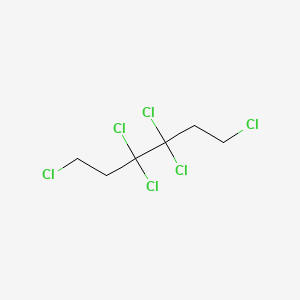
1,3,3,4,4,6-Hexachlorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,4,4,6-Hexachlorohexane is a polyhalogenated organic compound with the molecular formula C6H6Cl6. It is one of the many isomers of hexachlorocyclohexane, which are known for their pesticidal properties and environmental persistence . This compound consists of a six-carbon ring with chlorine atoms attached to specific carbon atoms, making it a highly chlorinated cyclohexane derivative.
Preparation Methods
1,3,3,4,4,6-Hexachlorohexane can be synthesized through the chlorination of benzene under radical addition conditions. The process involves the addition of chlorine molecules to benzene, resulting in the formation of hexachlorocyclohexane isomers. The reaction typically requires the presence of ultraviolet light (hν) or heat (Δ) and high pressure (P) to facilitate the radical addition of chlorine atoms . The reaction can be represented as follows:
C6H6+3Cl2→C6H6Cl6
Chemical Reactions Analysis
1,3,3,4,4,6-Hexachlorohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated cyclohexane derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,3,4,4,6-Hexachlorohexane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chlorine substitution on the stability and reactivity of cyclohexane derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental persistence.
Medicine: Research is conducted to explore its potential use in pharmaceutical applications, particularly in the development of new drugs with pesticidal properties.
Mechanism of Action
The mechanism of action of 1,3,3,4,4,6-Hexachlorohexane involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by inhibiting membrane-bound enzymes, leading to cell damage and toxicity. The molecular targets include enzymes involved in the electron transport chain and other metabolic pathways .
Comparison with Similar Compounds
1,3,3,4,4,6-Hexachlorohexane is similar to other hexachlorocyclohexane isomers, such as:
- 1,2,3,4,5,6-Hexachlorohexane
- 1,1,2,3,4,5-Hexachlorohexane
- 1,1,2,3,4,6-Hexachlorohexane
These compounds share similar structural features but differ in the positions of chlorine atoms on the cyclohexane ring. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical and physical properties .
Properties
CAS No. |
58468-00-1 |
|---|---|
Molecular Formula |
C6H8Cl6 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
1,3,3,4,4,6-hexachlorohexane |
InChI |
InChI=1S/C6H8Cl6/c7-3-1-5(9,10)6(11,12)2-4-8/h1-4H2 |
InChI Key |
WLWXMMAQPUKSTB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(C(CCCl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


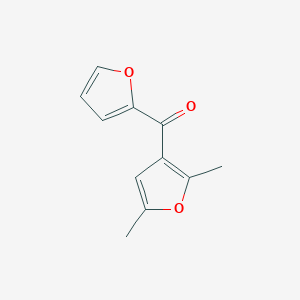
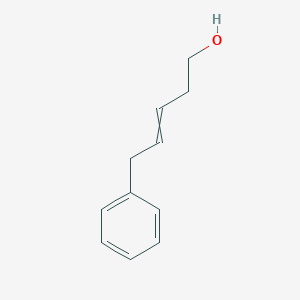
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
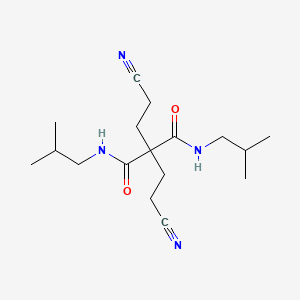
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)

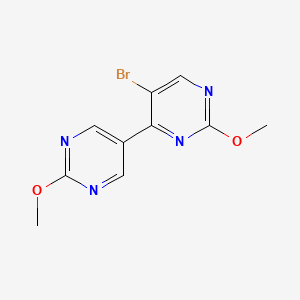
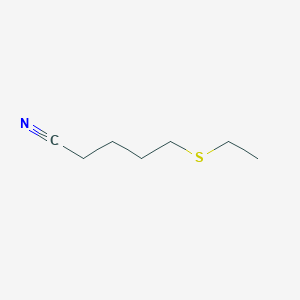
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
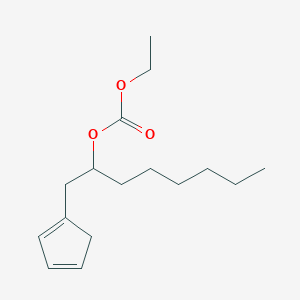
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
